

ZX782 and its role in cellular pathways

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Compound of Interest		
Compound Name:	ZX782	
Cat. No.:	B15542165	Get Quote

An In-depth Technical Guide on **ZX782** and its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZX782 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce ferroptosis, a form of regulated cell death, by targeting Glutathione Peroxidase 4 (GPX4) for degradation. This document provides a comprehensive technical overview of **ZX782**, including its mechanism of action, its role in the ferroptosis cellular pathway, and relevant experimental data from related compounds. Due to the novelty of **ZX782**, publicly available quantitative data and specific experimental protocols are limited. Therefore, this guide leverages data from its constituent warhead, ML-210, and other GPX4-targeting PROTACs to provide a thorough understanding of its potential therapeutic application.

Introduction to ZX782

ZX782 is a hydrophobic tag (Hty)-type PROTAC that functions as a ferroptosis inducer.[1][2] It is engineered to specifically target GPX4, a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. By inducing the degradation of GPX4, **ZX782** leads to an accumulation of lipid reactive oxygen species (ROS), triggering cell death.[1][2] The molecule is composed of three key parts: the GPX4 ligand ML-210, a PROTAC linker (Bromo-PEG2-CH2-Boc), and a hydrophobic adamantane tag.[1][2] Recent research also suggests a potential therapeutic role for **ZX782** in Alzheimer's disease by reducing amyloid plaques and inhibiting microglial cell spread.[1]



Quantitative Data Summary

Specific quantitative data for **ZX782** is not yet widely available in the public domain. The following tables summarize the data for the GPX4 inhibitor ML-210 (the warhead for **ZX782**) and other experimental GPX4-targeting PROTACs to provide a relevant quantitative context.

Table 1: In Vitro Activity of the GPX4 Inhibitor ML-210

Compound	Target	IC50 / EC50 (nM)	Cell Lines	Assay Type	Reference
ML-210	GPX4	EC50: 30	-	Covalent Inhibition	[3][4]
ML-210	Mutant RAS	IC50: 71	BJeLR (HRAS G12V)	Cell Viability	
ML-210	Mutant RAS	IC50: 272	BJeH-LT (HRAS G12V)	Cell Viability	
ML-210	Drug- Resistant	IC50: 107	DRD cell line	Cell Viability	[4]

Table 2: In Vitro Activity of Published GPX4-targeting PROTACs

PROTAC	Warhead	E3 Ligase Ligand	DC50 (μM)	IC50 (μM)	Cell Line	Referenc e
DC-2	ML-210	CRBN	0.03	0.1	HT1080	[5]
5i	ML-210	VHL	0.135	>10	HT1080	
8e	RSL3	CRBN	Not Reported	More potent than RSL3	HT1080	

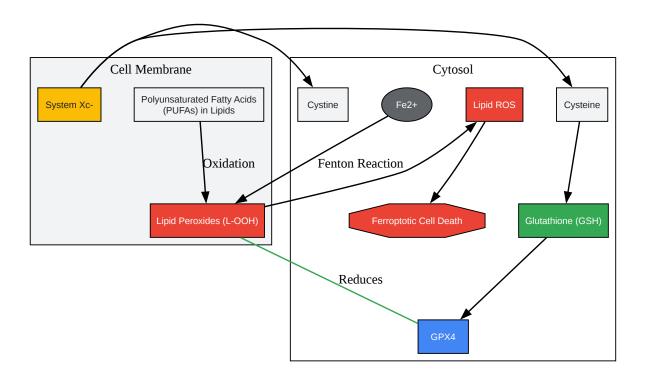


Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell growth.

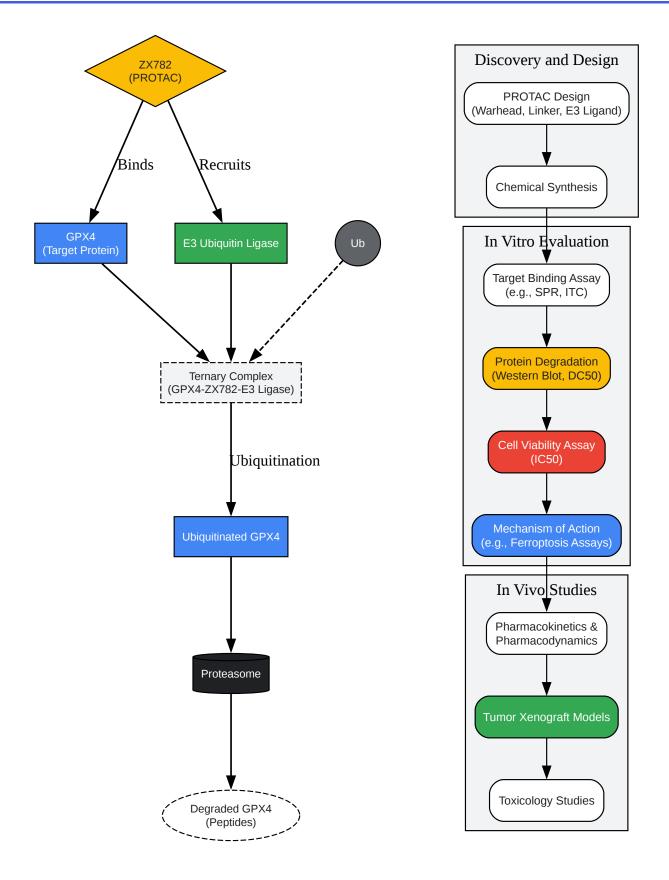
Signaling Pathways The Ferroptosis Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. GPX4 is a central regulator of this pathway, acting to reduce lipid hydroperoxides to non-toxic lipid alcohols. Inhibition or degradation of GPX4 leads to an accumulation of lipid ROS and subsequent cell death.









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